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Compound of Interest

Compound Name: 4-Bromo-1,5-dimethyl-1H-indazole

Cat. No.: B1519901 Get Quote

An In-depth Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole (CAS: 1159511-77-9)

Executive Summary
This guide provides a comprehensive technical overview of 4-Bromo-1,5-dimethyl-1H-
indazole, a heterocyclic building block of increasing importance in modern medicinal chemistry

and materials science. The indazole nucleus is a privileged scaffold, forming the core of

numerous approved pharmaceuticals.[1][2][3] This document delves into the specific attributes

of the title compound, CAS 1159511-77-9, offering insights into its synthesis, characterization,

reactivity, and strategic applications. We will explore the causality behind synthetic choices, the

logic of its application in drug discovery pipelines, and provide actionable protocols for its use.

This guide is intended for researchers, medicinal chemists, and process development scientists

seeking to leverage this versatile intermediate in their work.

The Indazole Scaffold: A Cornerstone of Modern
Drug Discovery
Nitrogen-containing heterocycles are fundamental to the development of bioactive molecules,

with the indazole core being a particularly prominent scaffold.[1][4] Comprising a fused

benzene and pyrazole ring, indazoles exist in two primary tautomeric forms, 1H- and 2H-

indazole, with the 1H tautomer being the more thermodynamically stable.[1][5]
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The strategic importance of the indazole motif is demonstrated by its presence in a wide array

of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-tumor,

anti-HIV, and kinase inhibitory properties.[3][4][6] Marketed drugs such as Pazopanib (a

tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting

its acceptance and utility in targeting complex diseases.[1] The value of 4-Bromo-1,5-
dimethyl-1H-indazole lies in its role as a precisely functionalized intermediate, enabling the

rapid and efficient synthesis of novel indazole derivatives for screening and development.[7][8]

Physicochemical and Structural Properties
The specific substitution pattern of 4-Bromo-1,5-dimethyl-1H-indazole—a bromine atom at

the 4-position and methyl groups at the N1 and C5 positions—confers a unique combination of

reactivity and solubility.[8] The bromine atom serves as a versatile synthetic handle for cross-

coupling reactions, while the methyl groups can influence solubility and metabolic stability, and

provide important steric and electronic cues for molecular recognition.

Property Value Source

CAS Number 1159511-77-9 [9]

Molecular Formula C₉H₉BrN₂ [9]

Molecular Weight 225.08 g/mol [9]

IUPAC Name
4-bromo-1,5-dimethyl-1H-

indazole
[9]

SMILES
CC1=C(C2=C(C=C1)N(N=C2)

C)Br
[9]

InChI Key
IHCMWPGWHNBZAO-

UHFFFAOYSA-N
[9]

Predicted Boiling Point 310.6 ± 22.0 °C [10]

Predicted Density 1.53 ± 0.1 g/cm³ [10]

Storage Temperature 2-8°C, Desiccated
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The synthesis of 4-Bromo-1,5-dimethyl-1H-indazole is not widely detailed in the literature,

however, a logical and robust route can be devised from commercially available precursors

based on established indazole chemistry. The most direct approach involves the regioselective

N-methylation of 4-bromo-5-methyl-1H-indazole.

Proposed Synthetic Workflow
The key transformation is the alkylation of the indazole nitrogen. Direct alkylation of N-

unsubstituted indazoles can often lead to a mixture of N1 and N2 isomers.[11] The choice of

base and solvent system is therefore critical to control regioselectivity. For many indazole

systems, using a mild base like potassium carbonate in a polar aprotic solvent such as acetone

or DMF favors the thermodynamically more stable N1 product.

4-Bromo-5-methyl-1H-indazole
Iodomethane (CH3I)

Potassium Carbonate (K2CO3)
Acetone

1. 4-Bromo-1,5-dimethyl-1H-indazole
(CAS 1159511-77-9)

2. Reflux 4-Bromo-2,5-dimethyl-2H-indazole
(Minor Isomer)

Separation via
Column Chromatography

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Bromo-1,5-dimethyl-1H-indazole.

Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for the N-methylation of related indazoles.

[12]

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4-bromo-5-methyl-1H-indazole (1.0 eq.).

Solvent and Base Addition: Add anhydrous acetone (approx. 10-15 mL per gram of starting

material) followed by powdered potassium carbonate (K₂CO₃, 3.0 eq.).

Rationale: Potassium carbonate is a cost-effective and sufficiently strong base to

deprotonate the indazole N-H. Acetone is an excellent solvent for this Sₙ2 reaction,

promoting the desired alkylation pathway.
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Alkylation: Stir the suspension at room temperature for 30 minutes. Slowly add iodomethane

(CH₃I, 1.5 eq.) to the mixture.

Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours,

monitoring by TLC or LC-MS for the consumption of the starting material.

Workup: After cooling to room temperature, filter off the inorganic salts and evaporate the

acetone under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with

water and saturated brine.

Rationale: This removes any remaining inorganic salts and water-soluble impurities.

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The crude product, typically a mixture of N1 and N2 isomers, is purified by silica gel

column chromatography to isolate the desired 4-Bromo-1,5-dimethyl-1H-indazole.

Spectroscopic Characterization and Purity
Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl

groups (N-CH₃ and C5-CH₃). The aromatic protons will appear as doublets in the aromatic

region, and a key singlet for the C3-H proton will confirm the indazole core. The chemical

shift of the N-methyl group is a key indicator for distinguishing between N1 (typically ~4.0

ppm) and N2 isomers (~4.2 ppm).[12]

¹³C NMR: The carbon spectrum will show signals for the two methyl carbons, the aromatic

carbons (including two quaternary carbons, C-Br and C-CH₃), and the carbons of the

pyrazole ring.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated

molecular ion [M+H]⁺ with a characteristic isotopic pattern for a single bromine atom (¹⁹Br/

⁸¹Br in ~1:1 ratio).
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HPLC: Purity is determined by HPLC, typically using a C18 reverse-phase column with a

gradient of acetonitrile and water. A purity level of >97% is common for commercial-grade

material.

Reactivity and Strategic Applications in Synthesis
The primary value of 4-Bromo-1,5-dimethyl-1H-indazole lies in the synthetic versatility of its

C-Br bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling

reactions, allowing for the introduction of a wide range of substituents at the 4-position.

Palladium-Catalyzed Cross-Coupling

Diverse Library of Analogs

4-Bromo-1,5-dimethyl-1H-indazole

Suzuki Coupling
(Boronic Acids/Esters)
-> C-Aryl, C-Alkenyl

[Pd]

Buchwald-Hartwig
(Amines, Amides)

-> C-N Bonds

[Pd]

Sonogashira Coupling
(Terminal Alkynes)

-> C-Alkynyl

[Pd/Cu]

4-Aryl-Indazoles 4-Amino-Indazoles 4-Alkynyl-Indazoles

Click to download full resolution via product page

Caption: Synthetic utility of the C-Br bond in cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the indazole

core.

Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-1,5-dimethyl-1H-
indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as
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Pd(PPh₃)₄ (0.03 eq.), and a base like sodium carbonate (Na₂CO₃, 2.0 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times.

Rationale: The palladium catalyst is oxygen-sensitive, and maintaining an inert

atmosphere is critical for catalytic activity.

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored

by LC-MS.

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water

and brine. Dry the organic layer, concentrate, and purify the residue by column

chromatography to yield the 4-aryl-1,5-dimethyl-1H-indazole product.

Applications in Drug Discovery and Development
This building block is particularly valuable for generating novel compounds in therapeutic areas

where the indazole scaffold is prevalent.

Neurological Disorders: It serves as a key intermediate for pharmaceuticals targeting

neurological conditions.[7][8] The ability to rapidly diversify the 4-position allows for fine-

tuning of properties like blood-brain barrier penetration and target engagement.

Oncology (Kinase Inhibitors): Many kinase inhibitors utilize a substituted indazole as a

"hinge-binding" motif. The 4-position often points out towards the solvent-exposed region of

the ATP-binding pocket, making it an ideal point for modification to enhance selectivity and

potency.

Fragment-Based Drug Design (FBDD): As a decorated fragment, this compound can be

used in screening campaigns. Subsequent elaboration via cross-coupling at the bromine

position provides a direct route from a fragment hit to a more potent lead compound.
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Caption: Role of 4-Bromo-1,5-dimethyl-1H-indazole in a drug discovery workflow.

Handling, Storage, and Safety
Storage: The compound should be stored in a tightly sealed container in a cool, dry place,

typically at 2-8°C as recommended by suppliers. It should be kept under an inert atmosphere

to prevent potential degradation.

Handling: Use standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Safety: While specific toxicity data is not readily available, related bromo-heterocycles can

be toxic if ingested and may cause skin and eye irritation.[13] Assume the compound is

hazardous and handle it accordingly. Refer to the supplier's Safety Data Sheet (SDS) for

detailed information.

Conclusion
4-Bromo-1,5-dimethyl-1H-indazole is a high-value, strategically functionalized building block

for chemical synthesis. Its pre-installed methyl groups at the N1 and C5 positions, combined

with the synthetically versatile bromine at the C4 position, provide an efficient entry point into

novel chemical space. For researchers in pharmaceutical development, agrochemicals, and

materials science, this compound offers a reliable and powerful tool for the construction of

complex molecular architectures and the rapid exploration of structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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